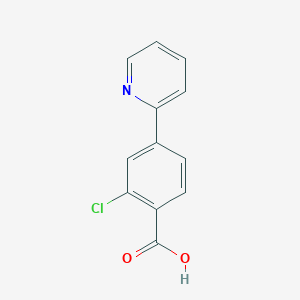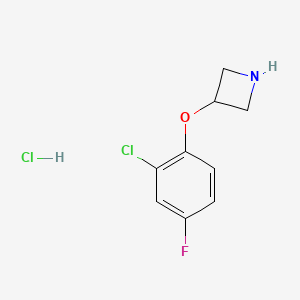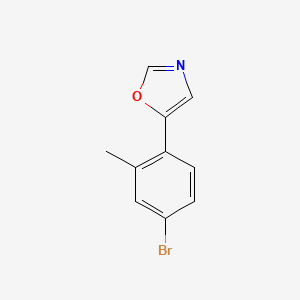
4-(2-哌啶基)-1-丁醇
描述
4-(2-Piperidyl)-1-butanol is a chemical compound that is part of the piperidine class of compounds . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of 4-(2-Piperidyl)-1-butanol involves several steps. The condensation of Δ1-piperideine with 3-oxoglutaric acid produces 4-(2-piperidyl)acetoacetic acid, which is then converted into pelletierine after a decarboxylation reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-(2-Piperidyl)-1-butanol include condensation and decarboxylation . More detailed information about the specific reactions is not available in the search results.科学研究应用
Synthesis of Piperidine Derivatives
4-(2-Piperidyl)-1-butanol: serves as a precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs . The compound’s versatility allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are essential for the development of new medications.
Pharmacological Applications
The piperidine moiety, to which 4-(2-Piperidyl)-1-butanol is related, is found in more than twenty classes of pharmaceuticals . Its derivatives exhibit a wide range of biological activities and are being explored for potential therapeutic applications, including analgesic, antimalarial, antituberculosis, and antidiabetic properties.
Biosynthesis of Plant Metabolites
In plant biochemistry, 4-(2-Piperidyl)-1-butanol may be involved in the biosynthesis of secondary metabolites. For instance, it could participate in the formation of lycopodium alkaloids, which are used in traditional medicines and have shown promise in treating cognitive disorders .
Enzyme Reaction Manipulation
The compound can be used to manipulate enzyme reactions in the biosynthesis of natural and unnatural molecules. This manipulation is pivotal for drug development, allowing researchers to expand the supply of pharmacologically active compounds .
Chemical Biology Research
4-(2-Piperidyl)-1-butanol: is a valuable tool in chemical biology, where it can be used to study enzyme-substrate interactions, particularly in the context of type III polyketide synthases. These studies can lead to a better understanding of complex biological pathways and the discovery of novel therapeutic agents .
Development of Cationic Surfactants
The compound’s structural features make it suitable for the development of cationic surfactants. These surfactants have applications in various industries, including pharmaceuticals, where they can be used as antimicrobial agents or to enhance the delivery of drugs .
作用机制
Target of Action
It is known that piperidine derivatives, such as 4-(2-piperidyl)-1-butanol, are present in more than twenty classes of pharmaceuticals . They are also found in Lycopodium alkaloids, which are known to have a variety of biological activities .
Mode of Action
Some studies suggest that piperidine derivatives may interact with various proteins and enzymes, leading to changes in cellular processes . For example, certain benzyl-piperidines have been shown to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Biochemical studies have suggested that compounds like 4-(2-Piperidyl)-1-butanol derive from phlegmarine, which arises from the coupling of pelletierine and 4-(2-piperidyl) acetoacetate, both of which originate from L-lysine . This suggests that 4-(2-Piperidyl)-1-butanol may be involved in the biosynthesis of Lycopodium alkaloids .
Pharmacokinetics
It is known that similar compounds, such as methylphenidate, are predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (ces1a1; a serine esterase) to the deesterified pharmacologically inactive metabolite . This suggests that 4-(2-Piperidyl)-1-butanol may have similar ADME properties.
Result of Action
For example, certain benzyl-piperidines have been shown to inhibit the H1N1 influenza virus .
Action Environment
The action of 4-(2-Piperidyl)-1-butanol may be influenced by various environmental factors. For example, the stability of similar compounds, such as methylphenidate and its metabolites, has been shown to be affected by temperature . Therefore, the action, efficacy, and stability of 4-(2-Piperidyl)-1-butanol may also be influenced by environmental conditions such as temperature.
属性
IUPAC Name |
4-piperidin-2-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-8-4-2-6-9-5-1-3-7-10-9/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNLSABRWGOHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Piperidyl)-1-butanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



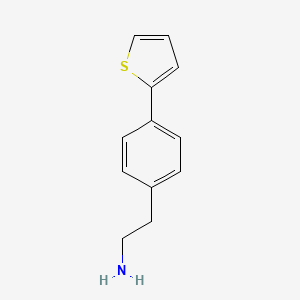
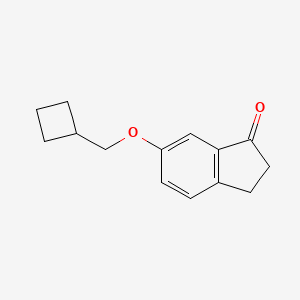


![[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine](/img/structure/B1454766.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)



